molecular formula C11H12N2O2 B13260477 2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid

2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid

Cat. No.: B13260477
M. Wt: 204.22 g/mol
InChI Key: POMMZIHNDILOJT-UHFFFAOYSA-N
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Description

2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid (CAS 1489032-95-2) is a pyridine-based carboxylic acid with a molecular formula of C11H12N2O2 and a molecular weight of 204.23 g/mol [ 1 ]. This chemical building block features a pyridine ring system substituted with a carboxylic acid group and an aminoether side chain, a structure indicated by its SMILES notation O=C(C1=CC=CN=C1NC(C#C)(C)C)O [ 1 ]. As a member of the aryl pyridine carboxylic acid family, this compound is of significant interest in medicinal chemistry and pharmaceutical research. Related pyridine carboxylic acids are investigated for their potential biological activity [ 4 ]. Researchers utilize this compound and its structural analogs as key intermediates in the synthesis of more complex molecules for various R&D applications [ 1 ]. Please note: This product is intended for research and development purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or animal use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-4-11(2,3)13-9-8(10(14)15)6-5-7-12-9/h1,5-7H,2-3H3,(H,12,13)(H,14,15)

InChI Key

POMMZIHNDILOJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)NC1=C(C=CC=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Direct Synthesis via Multi-Component Coupling and Functionalization

One promising approach involves the initial synthesis of the pyridine-3-carboxylic acid core, followed by selective amination and alkynylation:

  • Step 1: Synthesis of Pyridine-3-carboxylic Acid Core

    The pyridine-3-carboxylic acid can be prepared via oxidative cyclization of suitable precursors such as 2-aminobenzaldehyde derivatives or through Vilsmeier-Haack formylation of pyridine derivatives, followed by oxidation. For example, oxidation of 2,aminobenzaldehyde derivatives with potassium permanganate or potassium dichromate yields pyridine-3-carboxylic acids.

  • Step 2: Selective Amination with 2-Methylbut-3-yn-2-ylamine

    The amino group can be introduced via nucleophilic substitution or amide formation using the corresponding amine. The key challenge is to attach the (2-methylbut-3-yn-2-yl) moiety selectively to the amino group on the pyridine ring.

  • Step 3: Alkynylation at the 2-position of the Pyridine Ring

    The terminal alkyne (2-methylbut-3-yn-2-yl) can be introduced via Sonogashira coupling using a suitable halogenated pyridine intermediate (e.g., 3-bromopyridine-2-carboxylic acid) and the corresponding alkynyl reagent. This cross-coupling is catalyzed by palladium and copper catalysts under mild conditions, providing high regioselectivity.

Preparation via Oxidative C–C Bond Cleavage of Precursor Compounds

Based on patent methods for pyridine derivatives, an alternative route involves oxidative cleavage of suitable precursors:

  • Method Overview:

    • Starting from 2-aminobenzyl derivatives or quinoline analogs , perform oxidative cleavage using hydrogen peroxide or tert-butyl hydroperoxide (TBHP) in the presence of a base or metal-free conditions.

    • This oxidative cleavage yields the pyridine-3-carboxylic acid core with the amino substituent in place.

    • The alkynyl group can be introduced subsequently via Sonogashira coupling with the appropriate alkynyl halide.

  • Supporting Data:

    • Similar methods are detailed in US patent US4816588A, where pyridine-2,3-dicarboxylic acids are synthesized via oxidation of quinolines with peroxide, followed by acidification and purification steps.

Amidation and Alkynylation via Metal-Free Oxidative Methods

Recent advances demonstrate metal-free oxidative amidation as a versatile route:

  • Method Highlights:

    • Use α-bromoketones and 2-aminopyridine derivatives under oxidative conditions with TBHP or similar oxidants in organic solvents to form N-(pyridin-2-yl)amides .

    • The amino group in the pyridine ring can be selectively functionalized with the 2-methylbut-3-yn-2-yl substituent via alkynylation using Sonogashira or copper-catalyzed coupling.

  • Advantages:

    • Metal-free conditions reduce impurities and facilitate cleaner reactions.

    • The methodology allows for the introduction of various substituents, including the alkynyl group, with high efficiency.

Synthetic Route Summary with Data Table

Step Reaction Type Reagents & Conditions Purpose Reference
1 Oxidative cyclization 2-aminobenzaldehyde + oxidant (KMnO4, K2Cr2O7) Pyridine-3-carboxylic acid core ,
2 Halogenation NBS or NCS Prepare halogenated pyridine for coupling General practice
3 Sonogashira coupling Terminal alkyne + Pd/Cu catalysts, base Alkynyl group installation ,
4 Nucleophilic substitution Amine + halogenated pyridine Amino group attachment ,
5 Purification Acidification, filtration, recrystallization Final compound isolation Standard protocols

Notes and Considerations:

  • Reaction Conditions: Mild to moderate temperatures (25–80°C) are typical, with inert atmospheres often preferred during coupling steps.
  • Solvent Choice: Common solvents include ethanol, acetonitrile, or dimethylformamide (DMF) for coupling; aqueous media are used during oxidation and acidification.
  • Yield Optimization: Use of excess reagents, controlled temperature, and purification techniques such as chromatography or recrystallization enhances yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form different products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds, highlighting key differences in substituents, core structures, and similarity scores derived from molecular descriptors:

Compound Name (CAS No.) Core Structure Substituent Similarity Score Molecular Weight Key Features
2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid (Target) Pyridine-3-carboxylic acid 2-Methylbut-3-yn-2-ylamino ~204.23* Alkyne-containing substituent
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid (33522-80-4) Pyridine-3-carboxylic acid 4-Methyl-2-phenylpiperazinyl 0.83 Heterocyclic amine; potential basicity
2-(3-Chloro-2-methylanilino)pyridine-3-carboxylic acid (85726-29-0) Pyridine-3-carboxylic acid 3-Chloro-2-methylanilino 0.79 Aromatic halogen substituent
3-[(2-Methylbut-3-yn-2-yl)amino]pyridine-4-carboxylic acid (1537528-88-3) Pyridine-4-carboxylic acid 2-Methylbut-3-yn-2-ylamino 204.23 Positional isomer (carboxylic acid at C4)
2-(Methylamino)pyridine-3-carboxylic acid (32399-13-6) Pyridine-3-carboxylic acid Methylamino 152.15 Simple alkylamine substituent
2-(3-Bromophenoxy)pyridine-3-carboxylic acid (83164-82-3) Pyridine-3-carboxylic acid 3-Bromophenoxy 294.10 Ether linkage; halogen substituent
2-(2-Methyl-1H-imidazol-1-yl)benzoic acid (479553-01-0) Benzoic acid 2-Methylimidazolyl 0.84 Benzoic acid core; heterocyclic substituent

*Molecular weight inferred from analog in .

Key Structural and Functional Differences:

Substituent Type: The target compound’s propargylamine group contrasts with piperazine (33522-80-4) or anilino (85726-29-0) substituents, which lack alkyne reactivity . Compared to 2-(methylamino)pyridine-3-carboxylic acid (32399-13-6), the target’s bulkier alkyne substituent may reduce solubility but enhance hydrophobic interactions .

Benzoic acid derivatives (e.g., 479553-01-0) replace pyridine with benzene, impacting electronic properties and binding affinity .

Functional Groups :

  • Halogenated analogs (e.g., 83164-82-3) introduce bromine, enabling halogen bonding but lacking the alkyne’s synthetic versatility .

Research Findings and Implications

Physicochemical Properties :

  • The propargylamine substituent likely increases lipophilicity (logP ~2.5 estimated), which could enhance membrane permeability compared to more polar derivatives like 2-(4-methylpiperazinyl)nicotinic acid (predicted logP ~1.8) .

Biological Interactions :

  • Piperazine-containing analogs (e.g., 33522-80-4) may exhibit improved solubility and basicity due to amine protonation, whereas the target’s alkyne could stabilize π-π interactions in hydrophobic binding pockets .

Positional Isomerism :

  • The C3 vs. C4 carboxylic acid placement (target vs. 1537528-88-3) may influence intermolecular interactions, such as salt bridge formation in enzymatic active sites .

Limitations and Gaps: No direct data on the target’s solubility, stability, or biological activity are available in the evidence. Further experimental studies are needed to validate inferred properties.

Biological Activity

2-[(2-Methylbut-3-yn-2-yl)amino]pyridine-3-carboxylic acid is a complex organic compound with the molecular formula C11H12N2O2. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

PropertyValue
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-(2-methylbut-3-yn-2-ylamino)pyridine-3-carboxylic acid
InChI Key POMMZIHNDILOJT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities and receptor functions, leading to various pharmacological effects. The compound's amino and carboxylic acid groups allow it to participate in hydrogen bonding and ionic interactions, enhancing its binding affinity to target proteins.

Anticancer Activity

The compound has been explored for its anticancer properties, particularly in targeting specific cancer cell lines. Studies indicate that similar pyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways or inhibiting cell proliferation through cell cycle arrest mechanisms. The presence of the 2-methylbut-3-yn-2-yl moiety may enhance these effects by increasing lipophilicity and cellular uptake .

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation
    A study demonstrated that a related compound significantly inhibited the growth of pancreatic cancer cells in vitro, suggesting that modifications to the pyridine structure can lead to enhanced anticancer activity. The research highlighted the importance of substituent groups in modulating biological activity .
  • Mechanistic Studies
    In vitro assays have shown that compounds similar to this compound can disrupt microtubule dynamics in cancer cells, leading to increased multipolarity during mitosis—a hallmark of cancer cell death. This mechanism was confirmed through high-throughput screening methods .

Comparative Analysis with Similar Compounds

The unique structure of 2-[(2-Methylbut-3-yn-2-yla)mino]pyridine-3-carboxylic acid allows for distinct biological activities compared to similar compounds:

CompoundBiological ActivityUnique Features
Pyridine derivatives Antimicrobial, AnticancerVaries widely based on substituents
Quinoline derivatives Antiviral, AntimalarialBroad spectrum due to diverse substituents
Pyridinecarboxylic acids Antioxidant, Anti-inflammatoryCommonly used in drug formulations

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